Avoid high-pressure gas handling. 2-Bromo-1,1-difluoroethane (CAS 359-07-9), a liquid-phase fluorinated building block, is procured for:
Supplied in bulk with consistent 97% purity; global logistics support.
2-Bromo-1,1-difluoroethane (CAS 359-07-9) is a liquid-phase fluorinated building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. With a boiling point of 57.3 °C and a density of approximately 1.82 g/mL, it serves as a targeted electrophilic reagent for installing the 2,2-difluoroethyl (-CH2CHF2) moiety . Unlike gaseous fluorinated precursors, its liquid state at standard conditions ensures seamless integration into mainstream industrial and laboratory workflows, enabling precise volumetric dosing and standard reflux operations [1].
Generic substitution with closely related analogs fundamentally compromises either synthetic processability or the pharmacological profile of the final product. Replacing this compound with non-brominated 1,1-difluoroethane substitutes a reactive liquid with a gas (bp -25 °C) that lacks a viable leaving group, rendering standard SN2 alkylation impossible. Conversely, substituting with 2-bromo-1,1,1-trifluoroethane (CAS 421-06-7) installs a -CH2CF3 group instead of -CH2CHF2; this eliminates a critical lipophilic hydrogen-bond donor (the terminal -CHF2 proton) and exerts a significantly stronger electron-withdrawing effect, which can detrimentally suppress the pKa of adjacent amine pharmacophores [1].
2-Bromo-1,1-difluoroethane is a liquid at room temperature with a boiling point of 57.3 °C, whereas its non-brominated precursor, 1,1-difluoroethane, is a gas with a boiling point of -25 °C [1]. This 82.3 °C differential allows the brominated compound to be utilized in standard atmospheric liquid-phase reactions without the need for specialized pressurized autoclaves .
| Evidence Dimension | Boiling point and physical state |
| Target Compound Data | 57.3 °C (Liquid) |
| Comparator Or Baseline | 1,1-Difluoroethane: -25 °C (Gas) |
| Quantified Difference | +82.3 °C boiling point |
| Conditions | Standard atmospheric pressure (1 atm) |
Enables standard liquid dosing and refluxing, drastically reducing equipment overhead for procurement and scale-up.
In base-mediated alkylation of phenols and amines, the bromide leaving group of 2-bromo-1,1-difluoroethane provides significantly faster reaction kinetics compared to 2-chloro-1,1-difluoroethane. Bromide is a more labile leaving group than chloride, typically resulting in higher conversion rates, shorter reaction times, and the ability to use milder bases (e.g., Cs2CO3) rather than requiring extreme thermal forcing [1].
| Evidence Dimension | Leaving group reactivity (SN2) |
| Target Compound Data | Bromide (highly reactive) |
| Comparator Or Baseline | Chloride (poor leaving group in fluoroethanes) |
| Quantified Difference | Significantly faster kinetics and higher yields |
| Conditions | Base-mediated alkylation in polar aprotic solvents |
Drives higher manufacturing yields and reduces energy costs associated with prolonged heating in late-stage API functionalization.
When used to functionalize APIs, 2-bromo-1,1-difluoroethane installs a -CH2CHF2 group, which retains a polarized C-H bond capable of acting as a lipophilic hydrogen bond donor. In contrast, using 2-bromo-1,1,1-trifluoroethane installs a perfluorinated -CH2CF3 group, which completely lacks this interaction capability, often resulting in lower binding affinity in specific target pockets (e.g., PDE8 or TLR7) [1].
| Evidence Dimension | Terminal hydrogen bond donor capacity |
| Target Compound Data | -CH2CHF2 (1 donor site) |
| Comparator Or Baseline | -CH2CF3 (0 donor sites) |
| Quantified Difference | +1 lipophilic hydrogen bond interaction |
| Conditions | Protein-ligand binding environments |
Allows medicinal chemists to access unique binding modes that are impossible to achieve with standard trifluoroethyl analogs.
Alkylating phenolic intermediates with 2-bromo-1,1-difluoroethane generates difluoroethyl ethers that exhibit profound resistance to cytochrome P450-mediated oxidation. In rat liver microsome (RLM) assays, difluoroethyl ether derivatives demonstrated significantly extended half-lives compared to unfluorinated alkyl ethers, which are rapidly cleared [1].
| Evidence Dimension | Microsomal half-life (t1/2) |
| Target Compound Data | Difluoroethyl ethers (extended t1/2) |
| Comparator Or Baseline | Unfluorinated alkyl ethers (rapid clearance) |
| Quantified Difference | Prevention of rapid metabolic oxidation |
| Conditions | Rat liver microsome (RLM) in vitro assay |
Justifies the procurement of this specific fluorinated building block to rescue lead compounds suffering from poor metabolic stability.
Directly following from its unique pKa modulation and hydrogen-bonding profile, 2-bromo-1,1-difluoroethane is the procurement standard for medicinal chemistry teams replacing metabolically labile ethyl or overly electron-withdrawing trifluoroethyl groups. It is utilized in late-stage SN2 alkylations to install the -CH2CHF2 moiety, optimizing drug half-life without destroying amine basicity [1].
Leveraging its high leaving group reactivity and liquid-phase processability, this compound is procured for the bulk synthesis of fluorinated agrochemicals. It enables the efficient formation of difluoroethyl ethers and amines in standard industrial reactors, avoiding the high-pressure gas handling required by non-brominated alternatives [2].
Because the bromide acts as an effective handle for oxidative addition, this compound is selected over its chloride counterparts as a precursor in palladium- or nickel-catalyzed cross-coupling reactions. It is used to install difluoroethyl groups directly onto aryl or heteroaryl scaffolds, providing higher yields and requiring milder reaction conditions [3].
Irritant